3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-isobutoxy-4,6-dimethylpyridine
Description
This compound features a pyridine core substituted with a tert-butylphenylsulfonyl group at position 3, an isobutoxy group at position 2, and methyl groups at positions 4 and 4. The isobutoxy substituent contributes to electron-donating effects on the pyridine ring, influencing electronic distribution and reactivity.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)sulfonyl-4,6-dimethyl-2-(2-methylpropoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3S/c1-14(2)13-25-20-19(15(3)12-16(4)22-20)26(23,24)18-10-8-17(9-11-18)21(5,6)7/h8-12,14H,13H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLOVATZKCOYRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)OCC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-isobutoxy-4,6-dimethylpyridine typically involves multiple steps:
Formation of the Pyridine Core: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and ammonium acetate under acidic conditions.
Introduction of the Tert-butylphenylsulfonyl Group: This step involves the sulfonylation of the pyridine ring using 4-tert-butylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Isobutoxy Group: The final step includes the alkylation of the pyridine ring with isobutyl bromide in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-isobutoxy-4,6-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isobutoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that 3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-isobutoxy-4,6-dimethylpyridine exhibits notable biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, indicating potential use in treating inflammatory diseases.
- Neuropharmacological Applications : Similar compounds have shown promise in modulating neurotransmitter systems, hinting at possible applications in neuropharmacology.
- Antimicrobial Activity : The compound's structural characteristics may contribute to its effectiveness against certain bacterial strains, making it a candidate for further antimicrobial research .
Case Study 1: Anti-inflammatory Activity
A study explored the anti-inflammatory effects of derivatives related to sulfonamide compounds. Results indicated that compounds with similar structures to 3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-isobutoxy-4,6-dimethylpyridine effectively inhibited pro-inflammatory cytokines in vitro, suggesting a pathway for developing new anti-inflammatory drugs .
Case Study 2: Neuropharmacological Effects
In another investigation, researchers examined the interactions of structurally similar compounds with neurotransmitter receptors. The findings revealed that these compounds could modulate receptor activity, offering insights into their potential use in treating neurological disorders such as depression and anxiety.
Mechanism of Action
The mechanism of action of 3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-isobutoxy-4,6-dimethylpyridine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The isobutoxy and dimethyl groups may enhance its lipophilicity, facilitating its passage through cellular membranes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares substituents and functional groups in structurally related compounds:
Key Observations:
- Electron-Donating vs. Withdrawing Groups: The target compound’s isobutoxy group (electron-donating) contrasts with trifluoroethoxy in compound 8f (electron-withdrawing), altering pyridine ring reactivity.
- Sulfonyl vs. Sulfonamide : The target’s sulfonyl group is more acidic than the sulfonamide in 8f , which may influence solubility and binding affinity in aqueous environments.
- Steric Effects : The tert-butyl group in the target compound and BHA provides steric hindrance, enhancing metabolic stability compared to smaller alkyl substituents.
Stability and Reactivity
- Thermal Stability : The tert-butyl group in the target compound likely improves thermal stability, as seen in ’s Zn complex, which maintained crystallinity under heating .
- Hydrolytic Sensitivity : The isobutoxy ether may be susceptible to acid-catalyzed hydrolysis, contrasting with 8f ’s trifluoroethoxy group, which resists hydrolysis due to strong electron-withdrawing effects .
Biological Activity
3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-isobutoxy-4,6-dimethylpyridine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyridine ring with various substituents, suggests diverse biological activities. This article will explore the compound's biological properties, synthesis methods, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of 3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-isobutoxy-4,6-dimethylpyridine is , with a molecular weight of approximately 377.53 g/mol. The structure includes:
- Pyridine Ring : A six-membered aromatic ring containing nitrogen.
- Tert-butyl Group : Enhances lipophilicity and steric bulk.
- Sulfonyl Moiety : Contributes to reactivity and potential interactions with biological targets.
- Isobutoxy Group : Improves solubility in organic solvents.
Biological Activity
Preliminary studies indicate that this compound exhibits notable anti-inflammatory and analgesic properties. These effects may be attributed to its ability to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). Additionally, compounds with similar structures have shown promise in modulating neurotransmitter systems, suggesting potential applications in neuropharmacology.
Research indicates that 3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-isobutoxy-4,6-dimethylpyridine may interact with various biological targets:
- Enzymatic Inhibition : Inhibition of inflammatory enzymes can lead to reduced production of pro-inflammatory mediators.
- Neurotransmitter Modulation : Similar compounds have been shown to influence serotonin and dopamine pathways, indicating potential for psychiatric applications.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| 4-Tert-butyl-2,6-dimethylpyridine | Lacks sulfonyl group | Known for its use as a solvent and reagent |
| 3-{[4-(Dimethylamino)phenyl]sulfonyl}-2-isobutoxy-4,6-dimethylpyridine | Contains dimethylamino instead of tert-butyl | Exhibits different biological activities related to neurotransmitter modulation |
| 4-(Tert-butyl)phenol | Simple phenolic structure | Commonly used as an antioxidant but lacks the complexity of pyridine derivatives |
Case Studies and Research Findings
-
Anti-inflammatory Activity :
- A study demonstrated that derivatives of pyridine compounds exhibit significant inhibition of COX enzymes at concentrations as low as 10 µM. The specific inhibition profile of 3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-isobutoxy-4,6-dimethylpyridine remains to be fully elucidated but shows promise based on structural analogs .
- Neuropharmacological Potential :
- Pharmacokinetics and Toxicology :
Q & A
Q. What synthetic methodologies are recommended for preparing 3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-isobutoxy-4,6-dimethylpyridine, and how can reaction conditions be optimized?
Answer: The synthesis typically involves multi-step protocols, including sulfonylation and etherification. Key steps include:
- Sulfonylation : Reacting a pyridine precursor with 4-(tert-butyl)benzenesulfonyl chloride in dimethylformamide (DMF) at 60–80°C for 6–8 hours under nitrogen .
- Etherification : Using isobutyl bromide with a base like potassium carbonate in tetrahydrofuran (THF) at reflux (66°C) for 12 hours .
- Catalysis : Palladium on carbon (Pd/C) may enhance coupling efficiency, though inert atmosphere control (e.g., nitrogen) is critical to prevent oxidation .
Q. Optimization Tips :
Q. What analytical techniques are most effective for characterizing this compound and confirming its purity?
Answer:
- Structural Confirmation :
- Purity Assessment :
Advanced Research Questions
Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?
Answer: Design a stability study using:
- Accelerated Degradation : Expose the compound to buffers (pH 1–10) at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor degradation via HPLC .
- Kinetic Analysis : Calculate degradation rate constants () using first-order models. Identify degradation products via LC-MS .
- Solid-State Stability : Store under 75% relative humidity (RH) and analyze crystallinity changes via X-ray powder diffraction (XRPD) .
Q. What strategies are effective for modifying the compound’s sulfonyl and isobutoxy groups to enhance biological activity?
Answer:
- Sulfonyl Modifications : Replace the 4-(tert-butyl)phenyl group with fluorinated aryl sulfonamides (e.g., 4-fluorobenzyl) to improve metabolic stability .
- Etherification Alternatives : Substitute isobutoxy with cyclopropoxy or trifluoroethoxy groups to assess steric/electronic effects on receptor binding .
- Structure-Activity Relationship (SAR) : Synthesize derivatives and test in enzyme inhibition assays (e.g., kinase or protease targets). Use molecular docking to predict binding modes .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?
Answer:
- Validation Workflow :
- Replicate Experiments : Confirm NMR assignments with 2D techniques (COSY, HSQC) .
- Computational Refinement : Recalculate chemical shifts using density functional theory (DFT) with solvent correction (e.g., PCM model for DMSO) .
- Crystallographic Validation : If feasible, obtain single-crystal X-ray data to resolve ambiguities in substituent geometry .
- Case Example : Discrepancies in tert-butyl group chemical shifts may arise from conformational flexibility; variable-temperature NMR can clarify dynamic effects .
Q. What methodologies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Answer:
- Biophysical Assays :
- Cellular Studies :
- Fluorescence Polarization : Screen for competitive binding against fluorescent probes in cell lysates .
- Gene Expression Profiling : Use RT-qPCR to assess downstream effects on target pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
